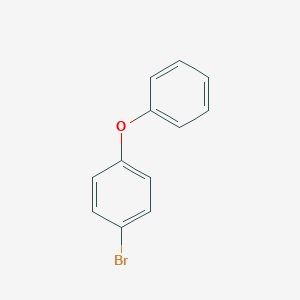

1-Bromo-4-phenoxybenzene

Description

Properties

IUPAC Name |

1-bromo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYPUMQALQRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023927 | |

| Record name | p-Bromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-bromophenyl phenyl ether appears as liquid. Freezing point 18 °C. Density 1.423 g / cm3. Insoluble or slightly soluble in water., mp = 18.72 deg C; [HSDB] Liquid; mp = 18 deg C; [CAMEO] Colorless liquid; mp = 17-18 deg C; [MSDSonline] | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Bromophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

581 °F at 760 mmHg (NTP, 1992), 310.1 °C @ 760 MM HG, BP: 124-8 °C @ 3-4 mm Hg | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 234 °F (NTP, 1992) | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insol in water, > 10% in ethyl ether | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4208 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.6088 @ 20 °C/4 °C | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0015 [mmHg], 0.0015 torr @ 20 °C (calc) | |

| Record name | p-Bromophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

101-55-3 | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-phenoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N19SE3QCFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63 °F (NTP, 1992), 18.72 °C | |

| Record name | 4-BROMOPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-BROMOPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Bromo-4-phenoxybenzene CAS number 101-55-3 properties

An In-depth Technical Guide to 1-Bromo-4-phenoxybenzene (CAS: 101-55-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 101-55-3), a significant intermediate in organic synthesis. It details the compound's physicochemical properties, safety information, relevant experimental protocols, and applications, with a focus on its role in pharmaceutical and chemical research.

Core Properties and Identification

This compound, also known as 4-bromodiphenyl ether, is an aromatic ether and an organobromine compound.[1] Its structure features a diphenyl ether core with a bromine atom substituted at the para position of one phenyl ring.[1][2] This bifunctionality makes it a versatile building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 101-55-3 |[3][4] | | Molecular Formula | C₁₂H₉BrO |[3][4][5] | | Molecular Weight | 249.103 g/mol |[4][5] | | Melting Point | 18 °C (lit.) |[2][5] | | Boiling Point | 305 - 310.1 °C (lit.) |[2][5] | | Density | 1.423 g/mL at 25 °C (lit.) |[2] | | Refractive Index (n²⁰/D) | 1.607 (lit.) |[2] | | Flash Point | >230 °F (>110 °C) |[2][3] | | Vapor Pressure | 1.94 x 10⁻³ mmHg at 25 °C |[2] | | LogP (Octanol/Water) | 5.11 |[5] | | Solubility | Insoluble or slightly soluble in water.[1][2] Soluble in ether, 1,4-dioxane, benzene, and toluene.[2] | | Henry's Law Constant | 2.27 at 25 °C |[2] | | Appearance | Colorless to Almost Colorless Liquid |[2] | | SMILES | BrC1=CC=C(OC2=CC=CC=C2)C=C1 |[3] | | InChIKey | JDUYPUMQALQRCN-UHFFFAOYSA-N |[4][6] |

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [7] |

| H315 | Causes skin irritation. | [7][8] | |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | [7][8] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [8] | |

| P271 | Use only outdoors or in a well-ventilated area. | [8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [8] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[8] |

Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this substance.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of more complex organic molecules.[9] Its structure is foundational for creating a variety of disubstituted diphenyl ethers, which are precursors to monomers used in high-performance polymers.[10]

-

Pharmaceutical Synthesis : The compound serves as a building block for developing new pharmaceutical agents. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.[9] This allows for the construction of diverse molecular scaffolds necessary for drug discovery.

-

Agrochemicals : Similar brominated aromatic compounds are used in the synthesis of pesticides and herbicides.[11] The structural motif of this compound can be modified to develop new crop protection agents.

-

Materials Science : As a member of the polybrominated diphenyl ether (PBDE) class, it is of interest in materials science.[12] Derivatives are used in the production of specialty chemicals and flame retardants.[5][9]

References

- 1. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromophenoxybenzene | 101-55-3 [chemicalbook.com]

- 3. This compound | CAS 101-55-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

- 5. 4-bromodiphenyl ether | CAS#:101-55-3 | Chemsrc [chemsrc.com]

- 6. Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]

- 10. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromophenyl Phenyl Ether: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromophenyl phenyl ether. It includes detailed experimental protocols for its synthesis and analysis, presented in a format tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Core Physical and Chemical Properties

4-Bromophenyl phenyl ether is an aromatic ether and an organobromine compound.[1] It is structurally characterized by a diphenyl ether backbone with a bromine atom substituted at the para-position of one of the phenyl rings. This compound is of interest as a high-temperature solvent and a versatile intermediate in the synthesis of more complex molecules.

Physical Properties

4-Bromophenyl phenyl ether is a liquid at room temperature with a freezing point of 18°C.[1] It is denser than water and is insoluble or only slightly soluble in it.[1][2] Key physical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO | [3] |

| Molecular Weight | 249.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | 18 °C (64.4 °F) | [1][2] |

| Boiling Point | 305-310 °C at 760 mmHg | [2] |

| Density | 1.423 g/cm³ | [1] |

| Flash Point | > 112 °C (> 234 °F) | [2] |

| Solubility in Water | Insoluble or slightly soluble | [1][2] |

Chemical and Spectroscopic Properties

The chemical reactivity of 4-bromophenyl phenyl ether is influenced by the presence of the ether linkage and the bromine substituent on the aromatic ring. It can undergo reactions typical of aryl bromides, such as cross-coupling reactions. Spectroscopic data is crucial for its identification and characterization.

| Property | Data | Source |

| IUPAC Name | 1-bromo-4-phenoxybenzene | [4] |

| CAS Number | 101-55-3 | [3] |

| ¹H NMR | Spectral data available | [4] |

| ¹³C NMR | Spectral data available | [4] |

| Mass Spectrometry (MS) | Major ions at m/z 248, 141, 77, 51 | [4] |

| Infrared (IR) Spectroscopy | Spectral data available | [5] |

| UV Absorption | Maxima at 272 nm and 279 nm (in alcohol) | [1] |

Synthesis of 4-Bromophenyl Phenyl Ether

4-Bromophenyl phenyl ether can be synthesized through classical ether synthesis reactions, primarily the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[6][7] In the synthesis of 4-bromophenyl phenyl ether, this typically involves the reaction of a phenoxide with a brominated benzene derivative in the presence of a copper catalyst at elevated temperatures.[6][7][8]

Reaction Scheme:

Detailed Experimental Protocol (Representative):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 equivalent), sodium hydroxide (1.1 equivalents), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Formation of Phenoxide: Heat the mixture gently with stirring until the sodium hydroxide has completely reacted with the phenol to form sodium phenoxide.

-

Addition of Aryl Halide and Catalyst: To the resulting solution, add 1,4-dibromobenzene (1.0 equivalent) and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

-

Reaction: Heat the reaction mixture to a temperature of 150-200°C and maintain it under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for Ullmann Condensation

Caption: Workflow for the synthesis of 4-bromophenyl phenyl ether via Ullmann condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[9] For the synthesis of 4-bromophenyl phenyl ether, this would involve the reaction of a phenoxide with a suitable brominated aromatic compound. It's important to note that direct Sₙ2 reaction on an unactivated aryl halide is generally not feasible.[10] However, a modification using a copper catalyst, similar to the Ullmann condensation, can facilitate the reaction.[10]

Reaction Scheme:

Detailed Experimental Protocol (Representative):

-

Reactant Preparation: In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable solvent like anhydrous acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (2.0 equivalents) to the solution and stir the suspension vigorously.

-

Addition of Aryl Halide and Catalyst: Add 1-bromo-4-iodobenzene (1.1 equivalents) to the mixture, followed by a catalytic amount of a copper salt, such as copper(I) oxide.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Quench the filtrate with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Experimental Workflow for Williamson-type Ether Synthesis

Caption: Workflow for the synthesis of 4-bromophenyl phenyl ether via a Williamson-type reaction.

Analytical Methodologies

The purity and identity of synthesized 4-bromophenyl phenyl ether are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides both retention time data for separation and mass spectral data for identification.

Detailed Experimental Protocol (Representative):

-

Sample Preparation: Prepare a dilute solution of the 4-bromophenyl phenyl ether sample in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 280°C.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the 4-bromophenyl phenyl ether peak based on its retention time and by comparing its mass spectrum with a reference spectrum.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 4-bromophenyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of 4-bromophenyl phenyl ether.

Detailed Experimental Protocol (Representative):

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 4-bromophenyl phenyl ether into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1][4]

-

Cap the NMR tube securely.

-

-

NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

-

Safety and Handling

4-Bromophenyl phenyl ether should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2] It is combustible and may form explosive peroxides upon prolonged exposure to air.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[2]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, and analysis of 4-bromophenyl phenyl ether. The structured tables and visualized workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Adherence to the detailed experimental protocols and safety guidelines is crucial for successful and safe handling and application of 4-bromophenyl phenyl ether in a laboratory setting.

References

- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 2. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. ez.restek.com [ez.restek.com]

- 4. cif.iastate.edu [cif.iastate.edu]

- 5. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. Sciencemadness Discussion Board - Diphenyl Ether From Phenol? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to C12H9BrO Aromatic Ethers: Isomers, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic ether isomers with the chemical formula C12H9BrO. The focus is on the monobrominated diphenyl ethers, a class of compounds relevant to environmental science and toxicology, with potential implications for drug development due to their interaction with biological signaling pathways. This document details their synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format to facilitate research and development.

IUPAC Nomenclature and Isomers

The chemical formula C12H9BrO for an aromatic ether most commonly refers to the isomers of monobrominated diphenyl ether. The bromine atom can be substituted at various positions on either of the two phenyl rings. The three principal isomers are:

-

2-Bromodiphenyl ether: The IUPAC name is 1-bromo-2-phenoxybenzene .

-

3-Bromodiphenyl ether: The IUPAC name is 1-bromo-3-phenoxybenzene .[1]

-

4-Bromodiphenyl ether: The IUPAC name is 1-bromo-4-phenoxybenzene .[2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for the three isomers of bromodiphenyl ether is presented in Table 1. This data is essential for their identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Data of C12H9BrO Aromatic Ether Isomers

| Property | 2-Bromodiphenyl ether (1-bromo-2-phenoxybenzene) | 3-Bromodiphenyl ether (1-bromo-3-phenoxybenzene) | 4-Bromodiphenyl ether (this compound) |

| Molecular Formula | C12H9BrO | C12H9BrO | C12H9BrO |

| Molecular Weight | 249.10 g/mol | 249.10 g/mol | 249.10 g/mol |

| CAS Number | 7025-06-1 | 6876-00-2 | 101-55-3 |

| Appearance | - | - | Colorless to pale yellow liquid[3] |

| Boiling Point | - | - | 305 °C[4] |

| Melting Point | - | - | 18 °C[4] |

| Density | - | - | 1.423 g/mL at 25 °C[4] |

| ¹H NMR (CDCl₃, δ) | Data not readily available in summarized format | Data not readily available in summarized format | Signals in the aromatic region, specific shifts depend on the substitution pattern. |

| ¹³C NMR (CDCl₃, δ) | Data not readily available in summarized format | Data not readily available in summarized format | Signals in the aromatic region, specific shifts depend on the substitution pattern. |

| IR (cm⁻¹) | Data not readily available in summarized format | Data not readily available in summarized format | Characteristic C-O-C stretching vibrations. |

| Mass Spectrum (m/z) | Molecular ion peak at ~248/250 (due to Br isotopes). The base peak is often [M-Br]⁺.[5] | Molecular ion peak at ~248/250. | Molecular ion peak at ~248/250. |

Synthesis and Experimental Protocols

The synthesis of bromodiphenyl ethers can be achieved through several methods, with the Ullmann condensation being a versatile approach for creating the ether linkage. Direct bromination of diphenyl ether is also a common method, particularly for the para-substituted isomer.

General Experimental Protocol for Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[6][7] This method can be adapted to synthesize all three isomers of bromodiphenyl ether.

Reaction Scheme:

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate bromophenol (e.g., 2-bromophenol, 3-bromophenol, or 4-bromophenol) and phenol in equimolar amounts.

-

Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI or Cu₂O) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 120 to 150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol for Direct Bromination of Diphenyl Ether

This method is particularly effective for the synthesis of 4-bromodiphenyl ether due to the para-directing effect of the phenoxy group.

Detailed Methodology:

-

Reactant Setup: In a fume hood, dissolve diphenyl ether in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Brominating Agent Addition: Slowly add a solution of bromine in the same solvent to the diphenyl ether solution at room temperature with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching and Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine. Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 4-bromodiphenyl ether.

Biological Activity and Signaling Pathways

Monobrominated diphenyl ethers, as part of the larger family of polybrominated diphenyl ethers (PBDEs), are recognized as environmental contaminants with endocrine-disrupting properties.[8][9] They can interfere with thyroid hormone signaling and induce oxidative stress.

Endocrine Disruption: Interference with Thyroid Hormone Signaling

Bromodiphenyl ethers are structurally similar to thyroid hormones, allowing them to interact with components of the thyroid hormone signaling pathway.[2][10] This can lead to competitive binding to thyroid hormone receptors and transport proteins.[2]

Below is a simplified representation of the proposed mechanism of thyroid hormone disruption by bromodiphenyl ethers.

Caption: Competitive binding of bromodiphenyl ethers with thyroid hormone transport proteins and receptors.

Induction of Oxidative Stress

Certain PBDEs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This can trigger cellular damage and activate stress-response signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12]

The following diagram illustrates a simplified workflow of how bromodiphenyl ethers can lead to oxidative stress and subsequent cellular responses.

Caption: Workflow of bromodiphenyl ether-induced oxidative stress and cellular response.

Conclusion

The C12H9BrO aromatic ethers, specifically the monobrominated diphenyl ether isomers, represent a class of compounds with significant environmental and toxicological interest. Their synthesis via methods like the Ullmann condensation and direct bromination is well-established, and their characterization relies on standard spectroscopic techniques. The primary concern for researchers and drug development professionals lies in their ability to act as endocrine disruptors, particularly by interfering with thyroid hormone signaling, and to induce oxidative stress through the generation of reactive oxygen species. Understanding these mechanisms is crucial for assessing their potential health risks and for the development of strategies to mitigate their impact. Further research is warranted to fully elucidate the structure-activity relationships of the different isomers and their metabolites in various biological systems.

References

- 1. Polybrominated Diphenyl Ethers Induce Developmental Neurotoxicity in a Human in Vitro Model: Evidence for Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Polybrominated Diphenyl Ether (DE-71) Interferes With Thyroid Hormone Action Independent of Effects on Circulating Levels of Thyroid Hormone in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

- 11. 2,2',4,4'-tetrabromodiphenyl ether induces germ cell apoptosis through oxidative stress by a MAPK-mediated p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Discovery of 1-Bromo-4-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 1-Bromo-4-phenoxybenzene. The document details the primary synthetic methodologies, including a thorough experimental protocol, and presents key quantitative data in a structured format. Visual diagrams are included to elucidate the reaction pathway and experimental workflow.

Introduction and Historical Context

This compound, a diaryl ether, belongs to a class of compounds with significant applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The discovery of this specific molecule is not marked by a singular event but is rather a result of the broader development of synthetic methodologies for C-O bond formation, most notably the Ullmann condensation.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, revolutionized the synthesis of diaryl ethers by demonstrating the copper-catalyzed reaction between an aryl halide and a phenol.[1] This reaction provided a significant advancement over previous methods that were often limited in scope and required harsh conditions. The synthesis of this compound is a classic example of this powerful transformation.

Synthesis via Ullmann Condensation

The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenoxide with an aryl halide. In the case of this compound, this can be achieved through two primary routes: the reaction of 4-bromophenol with bromobenzene or the reaction of phenol with 1,4-dibromobenzene. The former is often preferred due to the higher reactivity of the C-Br bond in bromobenzene compared to the deactivating effect of the second bromine atom in 1,4-dibromobenzene.

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether and regenerates the active Cu(I) catalyst.[2]

Synthesis Pathway

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Ullmann condensation, adapted from established procedures for similar diaryl ether syntheses.[3]

Materials and Equipment

-

4-Bromophenol

-

Bromobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous pyridine as the solvent, followed by the addition of bromobenzene (1.2 eq).

-

Reaction: The reaction mixture is heated to reflux (approximately 115-120 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Experimental Workflow

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 101-55-3 | [1][4] |

| Molecular Formula | C₁₂H₉BrO | [1][4] |

| Molecular Weight | 249.10 g/mol | [1][4] |

| Appearance | Colorless to almost colorless liquid | [5] |

| Melting Point | 18 °C | [1][5] |

| Boiling Point | 305 °C | [1][5] |

| Density | 1.423 g/mL at 25 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.607 | [5] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.52 (d, J=8.8 Hz, 2H), 7.37 (t, J=8.0 Hz, 2H), 7.15 (t, J=7.4 Hz, 1H), 7.03 (d, J=7.8 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H) | Adapted from similar structures |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.1, 156.4, 132.8, 130.0, 124.5, 121.3, 119.5, 116.5 | [5] |

| Infrared (IR) | ν (cm⁻¹): 3060, 1580, 1485, 1240, 1090, 870, 830, 750, 690 | [6][7] |

| Mass Spectrometry (MS) | m/z (%): 248/250 ([M]⁺, 100/98), 168, 141, 115, 77, 65, 51 | [6][7] |

Typical Reaction Parameters and Yields

| Parameter | Condition |

| Reactants | 4-Bromophenol, Bromobenzene |

| Catalyst | Copper(I) Iodide |

| Base | Potassium Carbonate |

| Solvent | Pyridine or DMF |

| Temperature | 115-150 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Conclusion

This technical guide has detailed the synthesis and discovery of this compound, with a focus on the Ullmann condensation as the primary synthetic route. The provided experimental protocol, along with the structured quantitative data and visual diagrams, offers a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry. The historical context of the Ullmann reaction underscores the foundational importance of this methodology in the synthesis of diaryl ethers, a critical structural motif in numerous scientifically and industrially relevant molecules.

References

- 1. This compound | CAS 101-55-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 4-Bromophenoxybenzene(101-55-3) 13C NMR spectrum [chemicalbook.com]

- 6. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

- 7. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

Spectroscopic Analysis of 1-Bromo-4-phenoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-phenoxybenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for this compound is C₁₂H₉BrO, with a molecular weight of 249.10 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 | Doublet | 2H | Ar-H |

| 7.35 | Triplet | 2H | Ar-H |

| 7.13 | Triplet | 1H | Ar-H |

| 6.98 | Multiplet | 4H | Ar-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C-O (phenoxy) |

| 156.4 | C-O (bromophenyl) |

| 132.8 | Ar-C |

| 129.9 | Ar-C |

| 124.2 | Ar-C |

| 120.3 | Ar-C |

| 119.3 | Ar-C |

| 116.6 | C-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands.[1]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Strong | Aromatic C=C in-ring stretch |

| 1500-1400 | Strong | Aromatic C=C in-ring stretch |

| 1240 | Strong | Aryl-O-Aryl asymmetric C-O stretch |

| 900-675 | Strong | C-H out-of-plane ("oop") bending |

| ~830 | Strong | para-disubstituted benzene C-H oop |

| ~500 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several major fragments.[2]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 248/250 | ~100 | [M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes) |

| 169 | ~30 | [M - Br]⁺ |

| 141 | ~40 | [C₆H₅O-C₆H₄]⁺ - CO |

| 77 | ~80 | [C₆H₅]⁺ |

| 51 | ~50 | [C₄H₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Solution-State ¹H and ¹³C NMR of Aromatic Compounds

-

Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The data presented were acquired on a standard NMR spectrometer.

-

Data Acquisition: The sample is placed in the spectrometer's magnet. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used during ¹³C NMR acquisition to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Thin Solid Film Method

-

Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride.[4]

-

Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography: Inject a small volume of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic charged species.[5][6][7]

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.[5]

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Mass spectrometry fragmentation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Health and Safety of p-Bromodiphenyl Ether

This technical guide provides a comprehensive overview of the health and safety information for p-bromodiphenyl ether (p-BDE), also known as 4-bromodiphenyl ether. It is intended for researchers, scientists, and drug development professionals who may handle or study this compound. This document consolidates data on its physicochemical properties, toxicological effects, and safe handling procedures, with a focus on experimental methodologies and affected biological pathways.

Physicochemical and Safety Information

Proper handling and storage of p-bromodiphenyl ether are crucial to ensure laboratory safety. The following tables summarize its key physicochemical properties and hazard classifications.

Table 1: Physicochemical Properties of p-Bromodiphenyl Ether

| Property | Value | Reference |

| CAS Number | 101-55-3 | [1] |

| Molecular Formula | C₁₂H₉BrO | [2] |

| Molecular Weight | 249.10 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Melting Point | 18 °C (64.4 °F) | [3][4] |

| Boiling Point | 305 °C (581 °F) | [3][4] |

| Density | 1.423 g/cm³ at 20 °C | [1][5] |

| Vapor Pressure | 0.0015 mmHg at 25 °C | [1] |

| Flash Point | > 113 °C (> 235.4 °F) | [4] |

| Solubility in Water | Insoluble | [1][5] |

| LogP | 5.11 | [6] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [2][4][7] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [2][7] | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P272: Contaminated work clothing should not be allowed out of the workplace.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P333+P313: If skin irritation or rash occurs: Get medical advice/attention.P363: Wash contaminated clothing before reuse. | [2][7] | |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.P391: Collect spillage. | [2][3] |

Toxicological Profile

p-Bromodiphenyl ether, as a member of the polybrominated diphenyl ether (PBDE) family, has been the subject of numerous toxicological studies. These compounds are recognized as persistent organic pollutants that can bioaccumulate.[8] The primary toxicological concerns associated with p-BDE and other lower-brominated PBDEs include neurotoxicity, endocrine disruption (particularly thyroid hormone homeostasis), and reproductive and developmental toxicity.[8][9][10]

Table 3: Summary of Toxicological Endpoints for p-Bromodiphenyl Ether and Related PBDEs

| Toxicological Endpoint | Effect | Species/Model | Reference |

| Neurotoxicity | Impaired learning and memory, altered spontaneous motor activity. | Mice, Zebrafish | [11][12][13] |

| Endocrine Disruption | Decreased serum thyroxine (T4) levels, disruption of thyroid hormone signaling. | Rats, Mice | [14][15][16] |

| Hepatotoxicity | Induction of oxidative stress, apoptosis, and altered liver enzyme activity. | Rats, Human cell lines (HepG2) | [9][17] |

| Reproductive & Developmental Toxicity | Germ cell apoptosis, delayed pubertal development, adverse effects on fetal development. | C. elegans, Rats | [11][17] |

| Genotoxicity | Induction of DNA damage and micronuclei formation. | Zebrafish, Human cell lines (MCF-7) | [11][18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of p-bromodiphenyl ether and related PBDEs.

In Vivo Neurotoxicity Assessment in Mice

Objective: To evaluate the effects of neonatal exposure to PBDEs on spontaneous behavior and learning and memory in adult mice.[13]

Methodology:

-

Animal Model: Neonatal Naval Medical Research Institute (NMRI) male mice.

-

Dosing: A single oral dose of the test compound (e.g., 21 µmol/kg body weight of PBDE 203, 206, or 183) dissolved in a fat emulsion is administered on postnatal day 3 or 10.[13] Control animals receive the vehicle only.

-

Spontaneous Behavior Test:

-

At 2-3 months of age, mice are individually placed in a test cage (40 x 25 x 15 cm) equipped with infrared photocell beams to record motor activity.

-

Activity is measured over a 60-minute period, divided into three 20-minute intervals to assess habituation.

-

Variables recorded include locomotion (horizontal movement), rearing (vertical movement), and total activity (sum of all beam breaks).[13]

-

-

Morris Water Maze Test:

-

This test assesses spatial learning and memory.

-

A circular pool (140 cm diameter, 45 cm height) is filled with water (25 ± 1 °C) made opaque with a non-toxic substance. A submerged platform (10 x 10 cm) is placed in one quadrant.

-

Acquisition Phase: Mice undergo four trials per day for four consecutive days to learn the platform's location. Each trial starts from a different quadrant and has a maximum duration of 60 seconds.

-

Relearning Phase: On the fifth day, the platform is moved to the opposite quadrant, and mice are given five trials to assess their ability to learn the new location.[13]

-

The time taken to find the platform (latency) is recorded for each trial.

-

In Vivo Thyroid Hormone Disruption Assessment in Rats

Objective: To characterize the effects of perinatal exposure to a PBDE mixture (DE-71) on thyroid hormone levels and hepatic enzyme activity.[14][19]

Methodology:

-

Animal Model: Primiparous Long-Evans rats.

-

Dosing: Pregnant rats are orally administered DE-71 (0, 1, 10, and 30 mg/kg/day) in corn oil from gestation day (GD) 6 to postnatal day (PND) 21.[14][19]

-

Sample Collection: Serum and liver samples are collected from dams (GD 20 and PND 22), fetuses (GD 20), and offspring (PNDs 4, 14, 36, and 90).[14][19]

-

Thyroid Hormone Analysis:

-

Total serum thyroxine (T4) and triiodothyronine (T3) concentrations are measured using radioimmunoassay (RIA) kits.

-

The sensitivity for the T4 assay is approximately 2.99 ng/ml.[14]

-

-

Hepatic Enzyme Activity Assays:

-

Microsome Preparation: Livers are homogenized, and microsomes are prepared by differential centrifugation.

-

EROD and PROD Activity: Ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-deethylase (PROD) activities are measured spectrofluorometrically by quantifying the formation of resorufin.

-

UDPGT Activity: UDP-glucuronosyltransferase (UDPGT) activity towards T4 is assayed by incubating microsomes with radiolabeled T4 and UDPGA, followed by quantification of the glucuronidated T4.[14]

-

In Vitro Hepatotoxicity Assessment

Objective: To investigate the mechanisms of PBDE-induced hepatotoxicity, focusing on oxidative stress and apoptosis in a human liver cell line.[9][17]

Methodology:

-

Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).

-

Exposure: Cells are treated with various concentrations of the test PBDE congener (e.g., BDE-47) for a specified duration (e.g., 24 hours).

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of cells.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a microplate reader or flow cytometer.[17]

-

Apoptosis Assay:

-

Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) can be analyzed by Western blotting.[8]

-

Signaling Pathways and Mechanisms of Toxicity

p-Bromodiphenyl ether and other PBDEs exert their toxic effects through the modulation of several key signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Oxidative Stress and Apoptosis Induction

PBDEs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.[8][9]

Caption: PBDE-induced oxidative stress and apoptosis pathway.

Disruption of Thyroid Hormone Signaling

PBDEs can interfere with thyroid hormone homeostasis at multiple levels, including binding to transport proteins and receptors, and affecting hormone metabolism.[14][15][16]

Caption: Mechanisms of PBDE-induced thyroid hormone disruption.

PI3K/AKT/mTOR Signaling Pathway in Hepatotoxicity

Some studies suggest that PBDEs can dysregulate lipid metabolism through the PI3K/AKT/mTOR signaling pathway.[17]

Caption: PBDE-mediated dysregulation of the PI3K/AKT/mTOR pathway.

Conclusion

p-Bromodiphenyl ether and other PBDEs are compounds of significant toxicological concern, with well-documented effects on the nervous, endocrine, and reproductive systems. The experimental data highlight the importance of careful handling and the use of appropriate personal protective equipment to minimize exposure. For researchers, understanding the detailed experimental protocols and the underlying mechanisms of toxicity is essential for designing meaningful studies and for the accurate interpretation of results. The signaling pathways outlined in this guide provide a foundation for further investigation into the molecular toxicology of this class of compounds.

References

- 1. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cfs.gov.hk [cfs.gov.hk]

- 5. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-bromodiphenyl ether | CAS#:101-55-3 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers [mdpi.com]

- 10. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 14. academic.oup.com [academic.oup.com]

- 15. An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Solubility of 1-Bromo-4-phenoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-4-phenoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines its expected solubility based on its physicochemical properties and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101-55-3[1][2][3] |

| Molecular Formula | C₁₂H₉BrO[1][2][3] |

| Molecular Weight | 249.10 g/mol [2] |

| Appearance | Liquid[2] |

| Melting Point | 18 °C[2] |

| Boiling Point | 305 °C[2] |

| Density | 1.423 g/mL at 25 °C[2] |

Expected Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent[4]. This compound is a relatively non-polar molecule due to the presence of two aromatic rings. The ether linkage and the bromine atom introduce some polarity, but the overall character is dominated by the non-polar regions. Therefore, it is expected to be more soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is a qualitative assessment, and experimental determination is recommended for precise quantitative data[5].

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Non-polar Aprotic | Toluene | Soluble | The non-polar nature of toluene effectively solvates the non-polar aromatic rings of this compound. |

| Benzene | Soluble | Similar to toluene, benzene is a non-polar aromatic solvent that can readily dissolve this compound. | |

| Hexane | Sparingly Soluble | While non-polar, the aliphatic nature of hexane may be less effective at solvating the aromatic structure compared to aromatic solvents. | |

| Polar Aprotic | Diethyl Ether | Soluble | Diethyl ether has a moderate polarity and can interact with the ether linkage and the polarizable bromine atom, while also solvating the non-polar parts of the molecule. |

| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent with moderate polarity that is expected to solubilize this compound effectively. | |

| Acetone | Soluble | Acetone's polarity should be sufficient to dissolve this compound. | |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that should be a good solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent and is generally a good solvent for a wide range of organic compounds. | |

| Polar Protic | Methanol | Sparingly Soluble | The ability to hydrogen bond is limited, and the high polarity of methanol may not be ideal for the largely non-polar solute. |

| Ethanol | Sparingly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability may limit the solubility of the non-polar this compound. | |

| Aqueous | Water | Insoluble | As a relatively non-polar organic molecule, this compound is expected to be insoluble in the highly polar, hydrogen-bonding environment of water. |

Experimental Protocol for Solubility Determination: Static Equilibrium Method

The static equilibrium method, often referred to as the shake-flask method, is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent[6][7].

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Solvent Systems : Prepare the desired organic solvents.

-

Addition of Solute : Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Add a known volume or mass of the selected solvent to each vial.

-

Sealing and Shaking : Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration : Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-